molecular formula C13H15N3O B12618229 (NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine

(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine

Cat. No.: B12618229
M. Wt: 229.28 g/mol
InChI Key: RQRAURJZVRSCFL-OVCLIPMQSA-N
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Description

(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine typically involves the condensation of 1-cyclopentylindazole-6-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium acetate, to facilitate the formation of the desired product. The reaction can be represented as follows:

    Starting Materials: 1-cyclopentylindazole-6-carbaldehyde and hydroxylamine hydrochloride.

    Reaction Conditions: The reaction is typically conducted in an ethanol-water mixture at room temperature.

    Procedure: The aldehyde and hydroxylamine hydrochloride are mixed in the presence of sodium acetate. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality. The use of advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation Products: Oximes and nitroso derivatives.

    Reduction Products: Amines and hydroxylamines.

    Substitution Products: Various substituted indazole derivatives.

Scientific Research Applications

(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentylindazole: A precursor in the synthesis of (NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine.

    Indazole derivatives: A broad class of compounds with similar structural features and diverse biological activities.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

(NE)-N-[(1-cyclopentylindazol-6-yl)methylidene]hydroxylamine

InChI

InChI=1S/C13H15N3O/c17-15-8-10-5-6-11-9-14-16(13(11)7-10)12-3-1-2-4-12/h5-9,12,17H,1-4H2/b15-8+

InChI Key

RQRAURJZVRSCFL-OVCLIPMQSA-N

Isomeric SMILES

C1CCC(C1)N2C3=C(C=CC(=C3)/C=N/O)C=N2

Canonical SMILES

C1CCC(C1)N2C3=C(C=CC(=C3)C=NO)C=N2

Origin of Product

United States

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